molecular formula C17H15ClN2O2S2 B1414580 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 2197053-25-9

4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B1414580
CAS No.: 2197053-25-9
M. Wt: 378.9 g/mol
InChI Key: BIMFVQWTKFSXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with a 3-chlorophenylthio group, a 4-methylphenylsulfonyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 3-Chlorophenylthio Group: This step involves the nucleophilic substitution of a chlorophenylthio group onto the pyrazole ring. This can be achieved using a thiol and a chlorinated aromatic compound in the presence of a base.

    Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorophenylthio group.

Scientific Research Applications

4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Chlorophenyl)thio]-1H-pyrazole: Lacks the methyl and sulfonyl groups, which may affect its biological activity and chemical properties.

    3-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole: Lacks the chlorophenylthio group, which may influence its reactivity and applications.

    4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole: Lacks the sulfonyl group, which may alter its solubility and interaction with biological targets.

Uniqueness

4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-methylphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-12-6-8-16(9-7-12)24(21,22)20-11-17(13(2)19-20)23-15-5-3-4-14(18)10-15/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMFVQWTKFSXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.